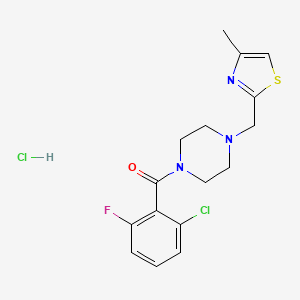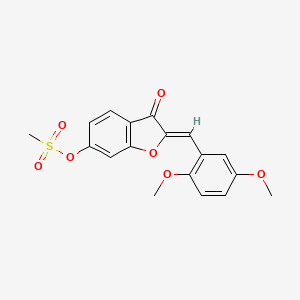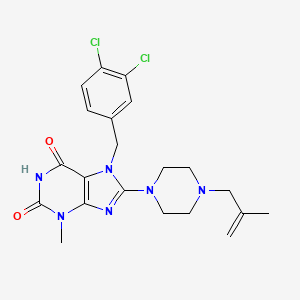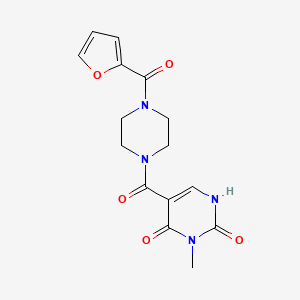![molecular formula C20H26N4O B2894289 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877792-91-1](/img/structure/B2894289.png)
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Pyrazolo[1,5-a]pyrimidines have been synthesized through various methods, including the reaction of aminopyrazoles with diketones, halides, or enaminones. These synthetic routes often involve the formation of intermediates such as enaminonitriles, which are further reacted to produce the desired pyrazolo[1,5-a]pyrimidine derivatives. The structural characterization of these compounds is typically achieved using techniques such as IR, NMR, and X-ray diffraction analysis. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds for chemical modifications (Drev et al., 2014).
Biological Activity Pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, making them of interest in the development of new therapeutics. They have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown moderate anticancer activity, contributing to the ongoing research into novel anticancer agents (Lu Jiu-fu et al., 2015). Additionally, these compounds have been evaluated for antimicrobial and anti-inflammatory effects, highlighting their potential as leads for the development of new drugs in these therapeutic areas (Aggarwal et al., 2014).
Adenosine Receptor Antagonists One of the most notable applications of pyrazolo[1,5-a]pyrimidines is their role as adenosine receptor antagonists. These compounds have been designed to target specific subtypes of adenosine receptors, such as A3, which are implicated in various physiological and pathological processes. By modifying the pyrazolo[1,5-a]pyrimidine core with different substituents, researchers have developed compounds with high affinity and selectivity for the A3 adenosine receptor. These antagonists have potential applications in treating conditions like inflammation and cancer, where adenosine receptor signaling plays a key role (Squarcialupi et al., 2013).
Photophysical Properties Pyrazolo[1,5-a]pyrimidines have also been investigated for their photophysical properties, with some derivatives showing significant fluorescence. This makes them candidates for use as fluorescent probes in biological and environmental sensing applications. The ability to modify their structure and tune their fluorescence properties allows for the development of specific probes that can detect a wide range of targets (Castillo et al., 2018).
Wirkmechanismus
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s possible that it could have significant effects on cellular processes, depending on its targets and mode of action .
Eigenschaften
IUPAC Name |
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-18(15-9-7-6-8-10-15)19-22-16(20(2,3)4)13-17(24(19)23-14)21-11-12-25-5/h6-10,13,21H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLERQTPBIAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)


![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
![4-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894218.png)
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2894219.png)



![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2894224.png)
